Diphenyldithioperoxyanhydride
Overview
Description
Diphenyldithioperoxyanhydride is an organic compound with the molecular formula C14H10S4 and a molecular weight of 306.49 g/mol . It is known for its use as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent in polymer chemistry . The compound is characterized by its solid form, slight solubility in chloroform and methanol, and a melting point of 94-96°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyldithioperoxyanhydride can be synthesized through the reaction of thiobenzoyl chloride with sodium sulfide in the presence of a suitable solvent . The reaction typically involves the following steps:
- Dissolution of thiobenzoyl chloride in an organic solvent such as chloroform.
- Addition of sodium sulfide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the product through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyldithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert this compound to thiols or disulfides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
Diphenyldithioperoxyanhydride has a wide range of applications in scientific research:
Chemistry: Used as a RAFT agent in polymerization reactions to control molecular weight and polymer architecture.
Biology: Investigated for its potential as a biochemical probe in studying redox processes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diphenyldithioperoxyanhydride involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions . The compound’s molecular targets include various enzymes and proteins involved in redox processes . Its ability to modulate these pathways makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diphenyldithioperoxyanhydride stands out due to its dual functionality as both an oxidizing and reducing agent. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
benzenecarbonothioylsulfanyl benzenecarbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLGSPYKZTZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SSC(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337694 | |
Record name | Bis(phenylthioxomethyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-93-8 | |
Record name | Bis(phenylthioxomethyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(thiobenzoyl) Disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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